molecular formula C19H12BrFN2O2S B2925406 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683251-04-9

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2925406
CAS No.: 683251-04-9
M. Wt: 431.28
InChI Key: QAGBYAJKUTUISP-AWNIVKPZSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based chemical compound of significant interest in medicinal chemistry and oncology research. This compound is designed for researchers investigating novel tubulin polymerization inhibitors, a prominent target in anticancer drug discovery. Thiazole derivatives have demonstrated notable affinity for the colchicine binding site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest in the G2-M phase, which can trigger apoptosis in proliferating cancer cells . The structural motif of this compound, featuring a thiazole core linked to substituted phenyl rings, is characteristic of scaffolds developed to mimic the activity of potent natural inhibitors like Combretastatin A-4 (CA-4), while potentially offering improved metabolic stability . In silico molecular docking studies of analogous compounds suggest that such structures can exhibit superior binding affinities at the colchicine site, forming key hydrophobic interactions and hydrogen bonds with residues like Thrα179 and Valβ181, which are critical for their mechanism of action . Research into these inhibitors is crucial for developing new therapeutic agents against a range of cancer cell lines, with some derivatives showing promising activity comparable to reference drugs like doxorubicin and sorafenib in preclinical models . This reagent is intended for use in biochemical assays, mechanism-of-action studies, and the synthesis of more complex derivatives for structure-activity relationship (SAR) exploration.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN2O2S/c1-25-17-8-11(7-15(20)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(21)5-3-12/h2-8,10,24H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGBYAJKUTUISP-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule with a complex structure characterized by several functional groups, including a bromine atom, hydroxyl group, methoxy group, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Structural Characteristics

The molecular structure of the compound can be broken down into key components:

  • Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur, known for its presence in various bioactive compounds.
  • Bromine and Methoxy Substituents : These groups may enhance the compound's reactivity and interaction with biological targets.
  • Acrylonitrile Group : This moiety contributes to the compound's overall biological activity.

Table 1: Structural Components of the Compound

ComponentDescription
Thiazole RingHeterocyclic structure with N and S atoms
Bromine AtomHalogen that may enhance biological activity
Hydroxyl GroupPotentially increases solubility and reactivity
Methoxy GroupElectron-donating group that can influence activity
AcrylonitrileContributes to biological interactions

Inhibitory Effects

Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities, including:

  • Anticancer Properties : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values indicating potent antiproliferative activity against cancer cells such as HT29 and Jurkat cells .
  • Antimicrobial Activity : The presence of electron-donating groups like hydroxyl and methoxy has been correlated with enhanced antibacterial properties. Studies have shown that thiazole-containing compounds can exhibit antimicrobial effects comparable to standard antibiotics .
  • Anti-inflammatory Effects : Computational predictions suggest that this compound may also exhibit anti-inflammatory properties, akin to other thiazole derivatives.

Anticancer Activity

A study involving thiazole derivatives revealed that certain modifications significantly enhance cytotoxicity. For example, compounds with specific halogen substitutions (like bromine) showed improved interaction with target proteins involved in cell proliferation . The presence of a methoxy group was particularly noted for its role in enhancing activity against cancer cell lines.

Antimicrobial Activity

Another investigation highlighted the antimicrobial potential of thiazole derivatives, where compounds were tested against various pathogens. Results indicated that modifications at the phenyl ring significantly influenced antibacterial efficacy, suggesting that similar modifications in our compound could yield promising results .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against HT29 and Jurkat cells
AntimicrobialComparable efficacy to standard antibiotics
Anti-inflammatoryPredicted anti-inflammatory effects

While specific literature on the mechanism of action for This compound is limited, it is hypothesized that the unique combination of functional groups enhances its interaction with biological targets through:

  • Hydrophobic Interactions : The aromatic rings may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with target biomolecules, potentially stabilizing interactions.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Thiazoles

Substituent Effects on Thiazole Rings
  • 4-(4-Chlorophenyl)thiazole Analog (): The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile differs only in the thiazole’s aryl substituent (Cl vs. F).
  • 4-(4-Bromophenyl)thiazole Analog () :
    2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile shares the acrylonitrile-thiazole core but lacks hydroxyl and methoxy groups. The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Isostructural Halogen Derivatives ()

Compounds 4 (Cl-substituted) and 5 (F-substituted) in and are isostructural, crystallizing in a triclinic system (space group P 1) with two independent molecules per asymmetric unit. Despite similar conformations, the smaller fluorine atom in 5 induces subtle packing adjustments compared to 4 , highlighting halogen-dependent crystal engineering possibilities. The target compound’s bulkier bromo and methoxy groups may further alter packing efficiency and stability .

Functional Group Modifications on the Acrylonitrile Moiety

Hydroxy and Hydrocarbyloxy Substituents ()

Compounds such as 5a–5o in feature 3-hydroxy-3-hydrocarbyloxy substituents on acrylonitrile. These derivatives exhibit fungicidal activity against Colletotrichum gossypii (growth inhibition >50% at 25 mg/L).

Dichlorophenyl and Ethoxyphenyl Substituents ()
  • : The dichlorophenyl group increases molecular weight (414.6 g/mol) and lipophilicity, which could improve bioavailability but reduce aqueous solubility .
  • : A chromenyl-substituted analog (6-bromo-2-oxo-2H-chromen-3-yl) demonstrates how extended conjugation systems influence electronic properties and reactivity .

Physicochemical and Crystallographic Properties

Compound Substituents (Thiazole) Substituents (Acrylonitrile) Molecular Weight (g/mol) Crystallographic System Biological Activity
Target Compound 4-(4-Fluorophenyl) 3-Bromo-4-hydroxy-5-methoxy 447.7 Not reported Not available
(Cl analog) 4-(4-Chlorophenyl) 3-Bromo-4-hydroxy-5-methoxy 447.7 Not reported Not available
(5a–5o) 4-(4-Fluorophenyl) 3-Hydroxy-3-hydrocarbyloxy ~350–400 N/A Fungicidal (>50% inhibition)
4-(4-Bromophenyl) 2,4-Dichlorophenyl 414.6 N/A Not reported
(4 and 5) 4-(4-Halophenyl) Complex triazole-pyrazole ~500–550 Triclinic (P 1) Structural studies only

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile?

Methodological Answer:

  • Step 1 : Start with precursor molecules like 4-(4-fluorophenyl)thiazol-2-yl acetonitrile (evidenced in structurally similar compounds, e.g., [4-(4'-bromophenyl)thiazol-2-yl]acetonitrile) .
  • Step 2 : Use Knoevenagel condensation under basic conditions (e.g., piperidine or ammonium acetate) to couple the thiazole moiety with the brominated aromatic aldehyde.
  • Step 3 : Optimize reaction parameters (temperature: 80–100°C; solvent: ethanol or DMF) to enhance stereoselectivity for the E-isomer .
  • Validation : Monitor reaction progress via TLC and confirm product geometry using NOESY NMR or X-ray crystallography .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals by comparing with analogous thiazole-acrylonitrile derivatives (e.g., δ ~7.5–8.5 ppm for fluorophenyl protons; δ ~160–165 ppm for nitrile carbons) .
  • FT-IR : Confirm functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, hydroxyl O-H stretch at ~3200–3400 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular formula (expected [M+H]⁺: ~460–470 m/z for C₁₉H₁₃BrFN₂O₂S) .

Q. What crystallographic tools are suitable for determining the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) .
  • Software : Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes, given thiazole’s role in inhibition) .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (Gaussian 09, B3LYP/6-31G* basis set) .
  • MD Simulations : Analyze stability in biological membranes (GROMACS, CHARMM force field) .

Q. What strategies address contradictory spectroscopic data during structural validation?

Methodological Answer:

  • Case Study : If NMR shows unexpected splitting (e.g., hydroxyl proton exchange broadening), conduct variable-temperature NMR (VT-NMR) to confirm dynamic effects .
  • Cross-Validation : Compare experimental IR peaks with computed spectra (e.g., using Spartan) to resolve overlaps (e.g., methoxy vs. aromatic C-O stretches) .
  • Alternative Techniques : Use XPS to resolve oxidation states of bromine or sulfur if elemental analysis conflicts with expected stoichiometry .

Q. How does the bromine substituent influence the compound’s photophysical or electrochemical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare absorbance λₘₐₓ with non-brominated analogs (bromine’s heavy atom effect may redshift absorption) .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ for nitrile or thiazole reduction) to assess electron-withdrawing effects .
  • Theoretical Analysis : Calculate Mulliken charges to quantify bromine’s impact on electron density distribution .

Critical Analysis of Contradictions

  • Stereochemical Purity : Conflicting E/Z ratios in synthesis batches may arise from inadequate base selection (e.g., weak bases favor Z-isomer side products). Solution: Use stronger bases (DBU) and monitor via HPLC .
  • Biological Activity : Discrepancies in enzyme inhibition assays could stem from solvent polarity effects. Solution: Standardize DMSO concentration (<1% v/v) to avoid protein denaturation .

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